molecular formula C11H14BrNO2 B8764369 Ethyl [2-(4-bromophenyl)ethyl]carbamate CAS No. 135335-11-4

Ethyl [2-(4-bromophenyl)ethyl]carbamate

Cat. No.: B8764369
CAS No.: 135335-11-4
M. Wt: 272.14 g/mol
InChI Key: FTHSGSVYIKGLIG-UHFFFAOYSA-N
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Description

Ethyl [2-(4-bromophenyl)ethyl]carbamate is a carbamate derivative characterized by a carbamate group (-O-CO-NH-) linked to an ethyl chain substituted with a 4-bromophenyl moiety. Carbamates are widely studied for their pesticidal, insecticidal, and carcinogenic properties, depending on substituent groups . For instance, ethyl carbamate (urethan) is a known carcinogen, while derivatives like fenoxycarb exhibit insecticidal activity . The presence of the 4-bromophenyl group in this compound may influence its reactivity, stability, and bioactivity compared to simpler carbamates.

Properties

CAS No.

135335-11-4

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl N-[2-(4-bromophenyl)ethyl]carbamate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)13-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

FTHSGSVYIKGLIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

Ethyl Carbamate (Urethan)

  • Structure : Lacks the 4-bromophenyl and ethyl chain substituents, with a simpler carbamate group (CH₃CH₂-O-CO-NH₂).
  • Properties: Molecular Weight: 89.09 g/mol (vs. ~298.2 g/mol for Ethyl [2-(4-bromophenyl)ethyl]carbamate, estimated). Carcinogenicity: Classified as Group 2A (probable human carcinogen) by IARC, inducing tumors in multiple organs in mice .
  • Activity: Non-mutagenic in Salmonella assays but carcinogenic via metabolic activation to reactive intermediates like vinyl carbamate .

Vinyl Carbamate

  • Structure : Analog of ethyl carbamate with a vinyl group (CH₂=CH-O-CO-NH₂).
  • Properties: Molecular Weight: 101.1 g/mol. Carcinogenicity: 10–50 times more potent than ethyl carbamate in inducing lung adenomas and skin tumors in mice . Mutagenicity: Direct mutagen in Salmonella TA1535 and TA100 strains when metabolized by liver enzymes .
  • Key Difference: The vinyl group enhances electrophilicity, leading to higher DNA adduct formation and carcinogenic potency compared to ethyl carbamate .

Fenoxycarb (Ethyl [2-(4-Phenoxyphenoxy)ethyl]carbamate)

  • Structure: Contains a phenoxyphenoxyethyl chain instead of 4-bromophenyl ethyl.
  • Properties :
    • Molecular Weight: 301.3 g/mol.
    • Melting Point: 53°C .
  • Application : Insecticide targeting Lepidoptera and scale insects, demonstrating the role of aromatic substituents in bioactivity .

Ethyl (4-Bromophenyl) Carbamate (LQM 919)

  • Structure : Direct 4-bromophenyl substitution on the carbamate group (vs. ethyl chain in the target compound).
  • Application : Studied for ixodicide (tick-killing) activity, highlighting the importance of bromophenyl groups in pesticidal activity .

tert-Butyl [2-(4-Bromophenyl)ethyl]carbamate Derivatives

  • Structure : tert-Butyl protective group replaces the ethyl carbamate moiety.
  • Properties :
    • Example: tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (MW: ~299.2 g/mol).
  • Use : Common intermediates in organic synthesis, emphasizing the role of protective groups in modulating stability and reactivity .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Substituents Carcinogenicity Primary Application
This compound ~298.2 (estimated) 4-Bromophenyl ethyl Not reported Research (potential agrochemical)
Ethyl Carbamate 89.09 None Group 2A carcinogen Former anesthetic, research
Vinyl Carbamate 101.1 Vinyl group High carcinogenicity Carcinogenesis studies
Fenoxycarb 301.3 Phenoxyphenoxyethyl Non-carcinogenic Insecticide
LQM 919 (Ethyl (4-bromophenyl)carbamate) 230.08 4-Bromophenyl Not reported Pesticide research

Mechanistic and Metabolic Insights

  • Metabolic Activation : Ethyl carbamate requires metabolic conversion (e.g., cytochrome P-450-mediated oxidation) to form DNA-reactive intermediates. Vinyl carbamate, however, is directly mutagenic due to its inherent electrophilicity .
  • Ethyl Chains: May reduce reactivity compared to vinyl groups, explaining lower carcinogenicity in ethyl carbamate derivatives .

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